molecular formula C19H21FN2O5S B3468395 (3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B3468395
M. Wt: 408.4 g/mol
InChI Key: WGZHWRDJHDYUTM-UHFFFAOYSA-N
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Description

The compound (3,5-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone is a structurally complex molecule featuring a piperazine core substituted with a 4-fluorophenyl sulfonyl group and a 3,5-dimethoxyphenyl methanone moiety. While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and synthesis pathways .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-26-16-11-14(12-17(13-16)27-2)19(23)21-7-9-22(10-8-21)28(24,25)18-5-3-15(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZHWRDJHDYUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the core piperazine structure. The methoxy and fluorophenyl groups are introduced through specific substitution reactions. The sulfonyl group is added via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, followed by purification processes such as distillation or crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

(a) Piperazine-Based Sulfonamides ()

Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) share the piperazine-sulfonyl backbone but differ in substituents:

  • Piperazine Substitution : The target compound uses a 4-fluorophenyl sulfonyl group, whereas analogs in feature bis(4-fluorophenyl)methyl or benzhydryl groups.
  • Sulfonamide vs. Sulfonyl: Analogs in incorporate sulfamoyl amino (-SO₂NH₂) groups, while the target has a direct 4-fluorophenyl sulfonyl (-SO₂-) linkage.
  • Methanone Position: The target’s methanone is attached to a 3,5-dimethoxyphenyl group, contrasting with ’s ethanone or piperidine-linked ketones .
(b) Methanone Oximes ()

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oximes (6a/b) demonstrate high synthetic yields (>95%) via hydroxylamine hydrochloride reactions. The target’s lack of an oxime group and its 3,5- versus 3,4-dimethoxy substitution may alter electronic properties and solubility .

(c) Triazole and Pyridazinone Derivatives ()

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () and 5-(4-[(2,4-Dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone () replace the piperazine-methanone core with triazole or pyridazinone rings. These substitutions likely affect binding affinity and metabolic stability .

Functional Group Analysis

Compound Core Structure Key Substituents Notable Features
Target Compound Piperazine-methanone 3,5-Dimethoxyphenyl, 4-fluorophenyl sulfonyl Balanced lipophilicity from methoxy groups
(6i) Piperazine-sulfonamide Bis(4-fluorophenyl)methyl, sulfamoyl amino Enhanced solubility from sulfamoyl group
(6a/b) Methanone oxime 3,4-Dimethoxyphenyl, 4-fluorophenyl High synthetic yield (>95%)
Pyridazinone-sulfonyl 2,4-Dichlorophenyl, phenyl Heterocyclic core for diverse bioactivity

Biological Activity

The compound (3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a synthetic derivative that incorporates a piperazine moiety and a sulfonyl group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20FN2O4S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_2\text{O}_4\text{S}

This structure features a dimethoxyphenyl group, a fluorophenyl sulfonyl group, and a piperazine ring, contributing to its bioactivity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives containing piperazine and sulfonyl functionalities can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

  • Case Study : A related compound demonstrated an 86% regression in tumor size in xenograft models when administered orally at a dosage of 100 mg/kg over 14 days . This suggests that this compound may have similar potential.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. In particular, it has shown promise as an inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cancer .

  • Mechanism : By inhibiting HDACs, the compound may increase acetylation levels of histones, leading to the activation of tumor suppressor genes and subsequent apoptosis in cancer cells.

Antimicrobial Activity

Compounds with sulfonamide groups are known for their antibacterial properties. The sulfonyl moiety enhances the compound's interaction with bacterial enzymes, potentially leading to effective antibacterial activity .

Biological Activity Data Table

Activity Type Effect Reference
Antitumor86% tumor regression
HDAC InhibitionInduction of apoptosis
AntibacterialEffective against specific strains

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Enhanced histone acetylation leads to increased expression of pro-apoptotic factors.
  • Enzyme Interaction : Sulfonamide groups can inhibit bacterial enzymes crucial for survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 2
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(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

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